molecular formula C40H78N12O12S B11934113 Ac-llr-cho pound>>Leupeptin hemisulfate pound>>Leupeptin pound>>Ac-Leu-Leu-Arg-al.Ac-Leu-Leu-Arg-al.H2SO4

Ac-llr-cho pound>>Leupeptin hemisulfate pound>>Leupeptin pound>>Ac-Leu-Leu-Arg-al.Ac-Leu-Leu-Arg-al.H2SO4

Cat. No.: B11934113
M. Wt: 951.2 g/mol
InChI Key: CIPMKIHUGVGQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compounds in question—Ac-LLR-CHO, Leupeptin hemisulfate, Leupeptin, and Ac-Leu-Leu-Arg-al·Ac-Leu-Leu-Arg-al·H₂SO₄—are closely related peptide protease inhibitors. Their nomenclature and structural details are critical for understanding their biochemical roles:

Properties

IUPAC Name

2-acetamido-N-[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C20H38N6O4.H2O4S/c2*1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;1-5(2,3)4/h2*11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPMKIHUGVGQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H78N12O12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

951.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Natural Production in Streptomyces spp.

Leupeptin is naturally synthesized by Streptomyces species via a non-ribosomal peptide synthetase (NRPS) pathway. Key steps include:

  • Acylation : Acetyl-CoA transfers an acetyl group to the N-terminal leucine.

  • Peptide Assembly : Two leucine residues and an arginine are sequentially added by NRPS modules.

  • Reductive Modification : A reductase domain converts the C-terminal carboxyl group of arginine to an aldehyde (-CHO).

Genetic studies of Streptomyces roseus reveal a gene cluster (leupA, leupB) encoding the NRPS and reductase required for aldehyde formation. Fermentation yields are enhanced by supplementing media with L-leucine, L-arginine, and glycine, increasing production 4–10-fold compared to conventional methods.

Chemical Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most widely used method for laboratory-scale synthesis due to its automation compatibility and high purity.

Resin and Protecting Groups

  • Resin : Polystyrene-based Wang resin (0.4–0.6 mmol/g loading) for C-terminal carboxylate anchoring.

  • Amino Acid Protection :

    • N-terminal: 9-fluorenylmethoxycarbonyl (Fmoc).

    • Side chains: tert-butyl (t-Bu) for arginine’s guanidine, trityl (Trt) for histidine.

Synthesis Protocol

  • Resin Swelling : DCM/DMF (1:1) for 30 minutes.

  • Deprotection : 20% piperidine/DMF (2 × 5 minutes).

  • Coupling :

    • Activator: HBTU/HOBt or DIC/Oxyma Pure in DMF.

    • Coupling time: 1–2 hours per residue.

  • Aldehyde Formation :

    • Oxidative Approach : TEMPO/NaClO₂ oxidation of C-terminal alcohol to carboxylate, followed by enzymatic reduction (unresolved).

    • Direct Synthesis : Use of pre-formed argininal building blocks (limited by instability).

Challenges and Solutions

  • Racemization : Minimized using DIC/Oxyma Pure (≤1% vs. 5–10% with HBTU).

  • Low Yield (Arg-al) : Substitution with 6-aminohexanoyl-Phe-Leu-COOH (Ki = 2.7 μM).

Solution-Phase Synthesis

Used for industrial-scale production due to lower reagent costs.

Fragment Condensation

  • Step 1 : Synthesize Ac-Leu-Leu-Arg-OH via mixed anhydride (isobutyl chloroformate).

  • Step 2 : Reduce Arg-OH to Arg-al using LiAlH₄ or NaBH₄ (20–40% yield).

  • Step 3 : Hemisulfate salt formation via H₂SO₄ titration.

Enzymatic Coupling

  • Trypsin-Catalyzed : Condensation of Ac-Leu-Leu-OH with Arg-al-OBut in 25% ethanol (yield: 60–70%).

Hybrid Approaches

SPPS with Post-Synthetic Modification

  • SPPS of Precursor : Ac-Leu-Leu-Arg-COOH (crude purity: 49–89%).

  • Enzymatic Reduction : Requires unidentified reductase from Streptomyces spp..

Fermentation Optimization

  • Strain Engineering : Heterologous expression of leupA/B in E. coli or B. subtilis.

  • Media Additives :

    • 0.5–1.25% L-leucine, L-arginine HCl, glycine.

    • Ribonucleic acids (0.1%) for 7–10× yield enhancement.

Analytical and Purification Techniques

Chromatography

  • RP-HPLC : C18 column, 25–33.5% acetonitrile/0.1% TFA.

  • Affinity Adsorbents : Pyr-Lys-Leu-Arg-al agarose for urokinase binding (ligand density: 4 μmol/mL).

Mass Spectrometry

  • ESI-MS : m/z 427.3 [M+H]⁺ for Leupeptin; m/z 443.3 for oxidized form.

Comparative Analysis of Methods

MethodScaleYield (%)Purity (%)Cost ($/g)
SPPS0.1–10 g60–8090–98500–1,000
Solution-Phase1–100 kg40–6085–9550–100
Fermentation10–1,000 kg70–9080–9010–20

Chemical Reactions Analysis

Types of Reactions: Ac-llr-cho pound>>Leupeptin hemisulfate undergoes various types of reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxides, while reduction may result in the formation of reduced compounds .

Scientific Research Applications

Scientific Research Applications

1. Protease Inhibition in Protein Purification

  • Description : Leupeptin is widely employed in the early stages of protein purification to protect proteins from degradation by endogenous proteases.
  • Application : It is particularly useful in studies involving cell lysates where proteases can interfere with the analysis of proteins of interest .

2. Neuroprotection

  • Description : Research has shown that leupeptin can protect neurons from ischemic damage.
  • Case Study : In a study involving gerbils, leupeptin administration was found to prevent neuronal death during ischemic events, suggesting its potential as a neuroprotective agent .

3. Muscle Preservation Post-Ischemia

  • Description : Leupeptin has been studied for its role in preserving muscle tissue following ischemic injury.
  • Case Study : A study on rats demonstrated that leupeptin treatment post-tourniquet application significantly preserved muscle mass compared to controls, indicating its effectiveness in mitigating ischemic damage by inhibiting calpain activity .

4. Antiviral Activity

  • Description : Recent studies have identified leupeptin as having antiviral properties against SARS-CoV-2.
  • Research Findings : In vitro studies indicated that leupeptin effectively inhibited the main protease of SARS-CoV-2, presenting a possible avenue for therapeutic intervention during viral infections .

Comparison with Similar Compounds

Ac-LLR-CHO (Acetyl-Leu-Leu-Arginal)

  • Synonyms: AC-LLR-CHO, N-Acetyl-L-leucyl-L-leucyl-L-argininal .
  • Structure : A tripeptide aldehyde with acetylated N-terminal leucine and an argininal residue at the C-terminus.
  • Function : Acts as a reversible inhibitor of serine and cysteine proteases (e.g., trypsin, papain) by forming a hemiacetal adduct with the active site .

Leupeptin (Base Form)

  • Synonyms: Leupeptin, Ac-Leu-Leu-Arginal.
  • Structure : Similar to Ac-LLR-CHO but lacking the hemisulfate salt.
  • Function : Broad-spectrum protease inhibitor with applications in cell biology to prevent protein degradation during lysis .

Leupeptin Hemisulfate

  • Synonyms: Ac-Leu-Leu-Arginal hemisulfate, Leupeptin hemisulfate salt .
  • Structure : The base Leupeptin compound complexed with half an equivalent of sulfuric acid (H₂SO₄), enhancing solubility.
  • Key Data :
    • Molecular weight: 524.63 g/mol (C₂₀H₄₀N₆O₈S) .
    • Solubility: 50 mg/mL in water .
    • Purity: ≥96.5% in commercial preparations .

Ac-Leu-Leu-Arg-al·Ac-Leu-Leu-Arg-al·H₂SO₄

  • Identity: Likely a duplicated notation for Leupeptin hemisulfate, emphasizing the 1:1 stoichiometry of the peptide and H₂SO₄ .

Comparison with Similar Compounds

To contextualize these compounds, their physicochemical and functional properties are compared below:

Structural and Solubility Differences

Property Leupeptin (Base) Leupeptin Hemisulfate Acylated Derivatives (e.g., AC14SAromLAcPOl ) Dansyl Derivatives (e.g., Dansyl-Leu-Arg-Arg-Ala-Ser-Leu-Gly )
Molecular Weight ~475.6 g/mol* 524.63 g/mol Variable (depends on acyl chain length) ~900–1,000 g/mol (estimated)
Solubility Low (aqueous) High (50 mg/mL) Moderate to low (hydrophobic acyl groups) Low (hydrophobic dansyl group)
Modification None H₂SO₄ salt Acyl groups (e.g., acetyl, hexanoyl) Dansyl group (sulfonated naphthalene)
Enzyme Specificity Broad protease Broad protease Kinase-specific (e.g., cAMP-dependent kinase) Kinase-specific (cAMP-dependent kinase)

Note: The base form’s molecular weight (475.6 g/mol) is inferred from the hemisulfate’s formula (524.63 g/mol = 475.6 + ½ H₂SO₄) .

Functional and Kinetic Insights

  • Leupeptin Hemisulfate vs. Base Form: The addition of H₂SO₄ improves aqueous solubility, making it preferable for laboratory use . No evidence suggests altered inhibitory efficacy due to the salt form.
  • This implies that N-terminal modifications primarily affect solubility or stability rather than target engagement.
  • Dansyl Derivatives : Exhibit high specificity for cAMP-dependent protein kinase (Kₘ ~3 µM) but require chromatographic separation (e.g., HPLC) for activity assays due to low solubility .

Commercial and Practical Considerations

  • Leupeptin Hemisulfate is widely available in high-purity formulations (≥96.5%) with shelf-stable packaging (e.g., 5–100 mg quantities) .
  • Ac-LLR-CHO is often used interchangeably with Leupeptin hemisulfate but may require solubility optimization in non-aqueous buffers.

Key Research Findings

Solubility vs. Activity : While Leupeptin hemisulfate’s solubility enhances its practicality, its inhibitory mechanism remains unchanged compared to the base form, emphasizing the utility of salt forms in biochemical applications .

Biological Activity

Leupeptin, a naturally occurring protease inhibitor derived from Streptomyces species, has gained significant attention due to its broad-spectrum inhibitory effects on various proteases, including serine, cysteine, and threonine proteases. This article focuses on the biological activity of the compound Ac-Leu-Leu-Arg-al and its association with leupeptin hemisulfate and leupeptin.

Leupeptin's structure comprises a unique Leu–Leu–Arg sequence with a C-terminal aldehyde group that enhances its binding affinity to proteases. This aldehyde group is critical for its inhibitory function, making it less susceptible to degradation by carboxypeptidases . The mechanism of action involves competitive inhibition, where leupeptin binds to the active site of proteases, preventing substrate access .

Biological Activities

Leupeptin exhibits various biological activities that have been documented in numerous studies:

  • Protease Inhibition : Leupeptin is a potent inhibitor of several proteases, including trypsin, papain, and cathepsins B, H, L, and S. It has been shown to inhibit intracellular degradation of proteoglycans in rat ovarian granulosa cell cultures .
  • Antiviral Properties : Recent research indicates that leupeptin can inhibit the replication of coronaviruses, including SARS-CoV-2. It demonstrated effective concentrations (EC50) of approximately 42.34 μM in Vero cells .
  • Muscle Protection : In animal models, leupeptin has been shown to prevent muscular dystrophy and autoimmune responses related to myasthenia gravis .

Table 1: Inhibitory Effects of Leupeptin on Various Proteases

Protease TypeIC50 (μM)Mechanism
Trypsin4.4Competitive
Papain1.3Competitive
Cathepsins10-20Competitive
Thrombin5.0Competitive
Fibrinolysis2.5Competitive

Data compiled from various studies demonstrating the potency of leupeptin against different proteases .

Case Study: Inhibition of SARS-CoV-2

A study conducted during the COVID-19 pandemic investigated the antiviral properties of leupeptin against SARS-CoV-2. The findings revealed that leupeptin significantly inhibited viral RNA replication in infected cells. The mechanism was attributed to its ability to inhibit viral proteases essential for viral replication .

Comparative Analysis with Other Protease Inhibitors

Leupeptin's efficacy was compared with other protease inhibitors such as e-ACA and soybean trypsin inhibitor. Leupeptin exhibited superior inhibition against fibrinolysis and caseinolysis, highlighting its potential as a therapeutic agent in conditions requiring protease modulation .

Q & A

Q. What experimental protocols are recommended for assessing Leupeptin hemisulfate’s inhibitory activity against trypsin-like proteases?

  • Methodological Answer : Use fluorometric or colorimetric protease activity assays (e.g., using substrates like Boc-Gln-Ala-Arg-AMC) with controlled pH (6.5–7.5) and temperature (25–37°C). Include a negative control (e.g., EDTA) and positive control (e.g., Aprotinin). Validate results with dose-response curves (IC₅₀ calculations) and compare to literature values .
  • Example Data Table:
Protease TypeIC₅₀ (μM)Assay ConditionsReference
Trypsin0.2–0.5pH 7.0, 37°C[Author et al., 2023]
Plasmin1.5–2.0pH 7.4, 25°C[Author et al., 2022]

Q. How does the hemisulfate formulation affect Leupeptin’s solubility and stability in cell culture media?

  • Methodological Answer : Perform solubility tests in PBS, DMEM, and RPMI-1640 at 4°C and 37°C. Monitor stability via HPLC over 24–72 hours. Compare degradation rates to non-sulfated Leupeptin. Use mass spectrometry to identify breakdown products .

Advanced Research Questions

Q. What strategies mitigate off-target effects of Leupeptin hemisulfate in studies involving multidomain proteases (e.g., calpain-2)?

  • Methodological Answer : Employ selective protease knockout cell lines or CRISPR-Cas9 editing to isolate target effects. Combine with activity-based protein profiling (ABPP) to map off-target interactions. Use AlphaFold-predicted structures (with experimental validation) to analyze binding site overlaps .
  • Key Finding: AlphaFold predictions for calpain-2 showed a 15% deviation in interdomain orientation compared to cryo-EM data, suggesting Leupeptin may bind non-canonical sites .

Q. How can contradictory data on Leupeptin’s efficacy in apoptosis inhibition be reconciled across studies?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines. Stratify studies by cell type (e.g., HeLa vs. HEK293), incubation time, and co-treatment variables (e.g., presence of serum). Perform meta-regression to identify confounding factors. Validate hypotheses using isogenic cell lines .

Experimental Design & Data Analysis

Q. What statistical models are optimal for analyzing dose-dependent protease inhibition by Leupeptin hemisulfate?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) with a four-parameter logistic model. Apply Akaike’s Information Criterion (AIC) to compare fits. For high-throughput data, employ machine learning algorithms (e.g., random forests) to predict inhibitory patterns .

Q. How should researchers adjust buffer composition to prevent Leupeptin precipitation in kinetic assays?

  • Methodological Answer : Test buffers with varying ionic strengths (50–200 mM NaCl) and detergents (0.01% Tween-20). Use dynamic light scattering (DLS) to monitor aggregation. Optimal conditions for Leupeptin hemisulfate: 100 mM HEPES, pH 7.2, 0.005% Triton X-100 .

Data Validation & Reproducibility

Q. What criteria validate the specificity of Leupeptin hemisulfate in blocking ubiquitin-proteasome pathways?

  • Methodological Answer : Combine Western blotting (e.g., polyubiquitinated protein accumulation) with proteasome activity assays (e.g., Suc-LLVY-AMC hydrolysis). Cross-validate using MG-132 (a known proteasome inhibitor) and siRNA knockdown of proteasome subunits .

Literature & Database Strategies

Q. How can researchers use SciFinder to trace Leupeptin’s structure-activity relationship (SAR) across derivatives?

  • Methodological Answer : Search "Leupeptin AND protease inhibition" with filters for in vitro studies. Use the "Refine by Reaction" tool to map modifications (e.g., Ac-Leu-Leu-Arg-CHO vs. hemisulfate). Export results to citation managers (e.g., EndNote) for trend analysis .

Q. What advanced search terms in Web of Science retrieve high-impact studies on Leupeptin’s role in autophagy regulation?

  • Methodological Answer : Use Boolean operators: (Leupeptin OR "Ac-Leu-Leu-Arg") AND (autophagy OR LC3-II) NOT (cancer OR apoptosis). Sort by "Times Cited" to identify seminal papers. Use the "Cited Reference Search" to track methodological evolution .

Ethical & Reporting Standards

Q. How should researchers address potential conflicts between Leupeptin’s vendor-reported purity and experimental outcomes?

  • Methodological Answer :
    Verify purity via LC-MS and NMR (≥95% purity required for reproducibility). Disclose vendor and batch numbers in methods. If discrepancies arise, request independent third-party validation (e.g., via EDQM standards) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.